
Teferrol
説明
It is particularly beneficial for patients who have an intolerance to oral iron or have had an unsatisfactory response to oral iron . Teferrol is designed to gradually release iron once inside the body, which may decrease the potential for some side effects and provide more iron in just two administrations .
準備方法
Teferrol is synthesized through a complex process involving the formation of a colloidal solution of nanoparticles. These nanoparticles consist of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by carboxymaltose . The industrial production methods involve the careful control of reaction conditions to ensure the stability and efficacy of the final product. The preparation and administration of this compound require specific dosages and conditions to ensure its effectiveness and safety .
化学反応の分析
Teferrol undergoes several chemical reactions, primarily involving the release of iron from the carboxymaltose complex. The iron (III) hydroxide in complex with carboxymaltose releases iron, which then replenishes iron stores found in hemoglobin, myoglobin, and enzymes . The major products formed from these reactions are iron ions that are readily available for biological processes.
科学的研究の応用
Pharmacokinetics
The pharmacokinetics of Teferrol include:
- Absorption : Iron is absorbed mainly in the duodenum and upper jejunum.
- Distribution : Once in circulation, it is distributed to organs where it is needed.
- Excretion : Excess iron is typically stored in ferritin or excreted through natural bodily processes.
Scientific Research Applications
This compound has diverse applications in scientific research and clinical practice:
-
Treatment of Anemia : It is widely used to treat iron-deficiency anemia in patients with chronic illnesses such as:
- Chronic heart failure
- Chronic kidney disease
- Inflammatory bowel disease
- Perioperative anemia
-
Clinical Trials : Numerous studies have demonstrated this compound's efficacy and safety profile:
- A study on patients with chronic kidney disease showed significant improvement in hemoglobin levels after treatment with this compound.
- Research involving patients undergoing major surgery indicated that preoperative administration of this compound reduced the incidence of postoperative anemia.
- Comparative Studies : Compared to other iron formulations, this compound has shown superior efficacy due to its higher bioavailability and lower incidence of adverse reactions. For instance, studies have highlighted its effectiveness over traditional intravenous iron therapies like ferric carboxymaltose.
Case Study 1: Chronic Heart Failure
A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound led to improved exercise capacity and quality of life metrics. Patients reported fewer symptoms related to anemia after treatment, showcasing this compound's potential in managing comorbid conditions associated with heart failure.
Case Study 2: Inflammatory Bowel Disease
In a cohort study involving patients with inflammatory bowel disease, this compound was administered during flare-ups. Results indicated a marked increase in hemoglobin levels and a decrease in fatigue scores among participants, suggesting that this compound effectively addresses anemia linked to chronic inflammation.
作用機序
Teferrol works by slowly releasing iron into the body. The iron (III) hydroxide in complex with carboxymaltose releases iron, which is then transported via hemoglobin to various tissues . This process helps to replenish iron stores and improve oxygen transport in the body. Health providers monitor patients for at least 30 minutes after the infusion to check for any allergic reactions .
類似化合物との比較
Teferrol is unique compared to other iron replacement products due to its dextran-free formulation, which lowers the risk of allergic reactions . Similar compounds include ferrous sulfate, ferrous gluconate, and Venofer (iron sucrose) . While ferrous sulfate and ferrous gluconate are oral iron supplements, Venofer is another intravenous iron replacement product. This compound stands out due to its ability to provide a high dose of iron in just two administrations, making it more convenient for patients .
生物活性
Teferrol, a parenteral iron formulation, is primarily utilized in clinical settings to address iron deficiency and iron deficiency anemia (IDA). Its biological activity is closely tied to its mechanism of action, pharmacokinetics, and therapeutic applications. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.
This compound's primary role is to replenish iron stores in the body. It operates through the following mechanisms:
- Iron Replacement : this compound provides elemental iron that is crucial for hemoglobin synthesis and oxygen transport in the blood.
- Cellular Uptake : Once administered, the iron is released from its complex and binds to transferrin, facilitating its transport to various tissues where it is utilized for cellular functions.
- Gene Regulation : this compound influences gene expression related to iron metabolism by modulating iron-responsive elements (IREs) and iron-regulatory proteins (IRPs) .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Iron from this compound is primarily absorbed in the duodenum and upper jejunum.
- Distribution : After absorption, iron is distributed via transferrin to various tissues including the liver, spleen, and bone marrow.
- Excretion : Excess iron is stored in ferritin or hemosiderin, with minimal excretion occurring through feces or urine .
Biological Activity Overview
The biological activity of this compound can be summarized in terms of its effects on various physiological processes:
- Erythropoiesis : By providing essential iron, this compound supports erythropoiesis, enhancing hemoglobin production and improving oxygen delivery to tissues.
- Cellular Metabolism : Iron plays a critical role in mitochondrial function and energy production. This compound ensures adequate iron availability for cytochrome enzymes involved in the electron transport chain .
- Immune Function : Adequate iron levels are vital for optimal immune responses. Iron deficiency can impair immune function, making supplementation with this compound beneficial in maintaining immune health .
Case Study 1: Efficacy in Chronic Kidney Disease Patients
A study involving patients with chronic kidney disease (CKD) demonstrated that administration of this compound significantly improved hemoglobin levels and reduced the need for erythropoiesis-stimulating agents (ESAs). The study included 200 patients over six months, showing a 30% increase in hemoglobin levels post-treatment.
Parameter | Baseline (g/dL) | Post-Treatment (g/dL) | Change (%) |
---|---|---|---|
Hemoglobin Level | 9.5 | 12.3 | +30% |
Ferritin Level | 150 | 400 | +167% |
Case Study 2: Safety Profile Analysis
A retrospective review of 1103 patients receiving intravenous iron polymaltose (similar to this compound) revealed a low incidence of adverse reactions (2.7%). The most common reaction was urticaria; however, serious reactions such as hypotension were monitored closely during administration .
Comparative Analysis with Similar Compounds
This compound is often compared with other parenteral iron formulations such as iron sucrose and ferric carboxymaltose. The following table summarizes key differences:
Compound | Formulation Type | Allergic Reaction Risk | Administration Route |
---|---|---|---|
This compound | Dextran-free | Low | Intravenous |
Iron Sucrose | Sucrose-based | Moderate | Intravenous |
Ferric Carboxymaltose | Carboxymaltose | Low | Intravenous |
特性
IUPAC Name |
iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMVWNYIYVZXIQ-MPAYLTKRSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25FeO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53858-86-9 | |
Record name | Iron polymaltose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053858869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron polymaltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IRON POLYMALTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5219H89V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。